![molecular formula C22H32N2O10 B7934685 1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate oxalate](/img/structure/B7934685.png)
1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate oxalate is an intriguing organic compound. Its structure combines tert-butyl, methyl, and pyrrolidine units, making it a valuable entity in various chemical contexts. The presence of methoxy groups also enhances its reactivity, making it suitable for diverse synthetic and analytical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate typically involves the protection of amino groups, selective alkylation, and subsequent introduction of functional groups. Careful control of reaction conditions, such as temperature, solvent choice, and catalysts, is crucial to achieve the desired configuration and purity.
Industrial Production Methods: Industrial production might leverage continuous flow chemistry techniques to enhance yield and efficiency. This includes high-throughput screening of reaction conditions, ensuring scalability, and minimizing waste generation. Reactors designed for high-pressure and high-temperature conditions can further optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate undergoes various reactions including:
Oxidation: Transforming methoxy groups to aldehydes or carboxylates.
Reduction: Hydrogenation of double bonds, if present.
Substitution: Nucleophilic substitution on the aromatic ring or at the pyrrolidine nitrogen.
Common Reagents and Conditions: Reagents such as palladium catalysts for hydrogenation, chromic acid for oxidation, and methylating agents for substitution are commonly employed. Reaction conditions vary from room temperature to elevated temperatures, depending on the desired transformation.
Major Products Formed: Major products can include derivatives with altered functional groups, such as carboxylates from oxidation or secondary amines from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a precursor in the synthesis of complex organic molecules, it serves as an intermediate in the construction of pharmaceuticals and agrochemicals.
Biology: Used in biochemical studies to elucidate enzyme-substrate interactions, especially those involving amine and carboxylate functionalities.
Medicine: Potentially employed in drug development for targeting specific receptors or enzymes due to its unique structural attributes.
Industry: Its derivatives find use as specialty chemicals in polymers and advanced materials, offering functionalities for coatings, adhesives, and sealants.
Wirkmechanismus
The compound exerts its effects through:
Molecular Targets: Interacting with enzymes and proteins, modifying their activity by binding to active sites or altering conformations.
Pathways Involved: It can participate in metabolic pathways involving amine and carboxylate metabolism, influencing biochemical cascades that regulate cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other compounds like tert-butyl 4-aminopyrrolidine-1,2-dicarboxylate or 2-methyl 4-(dimethoxybenzylamino)pyrrolidine dicarboxylate share structural similarities.
Uniqueness: What sets 1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate apart is its combination of tert-butyl and methoxybenzyl groups, providing unique reactivity patterns and enhanced stability under various conditions.
Hope that hits the mark for what you needed. What’s next on the agenda?
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3,4-dimethoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6.C2H2O4/c1-20(2,3)28-19(24)22-12-14(10-15(22)18(23)27-6)21-11-13-7-8-16(25-4)17(9-13)26-5;3-1(4)2(5)6/h7-9,14-15,21H,10-12H2,1-6H3;(H,3,4)(H,5,6)/t14-,15-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTRJKIZJOYEGP-YYLIZZNMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NCC2=CC(=C(C=C2)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)NCC2=CC(=C(C=C2)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B7934608.png)
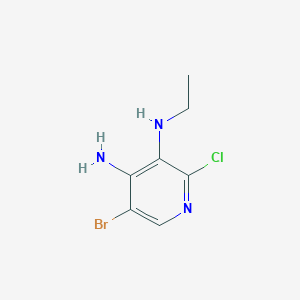
![4-[(1R)-1-azaniumylethyl]benzoate](/img/structure/B7934633.png)
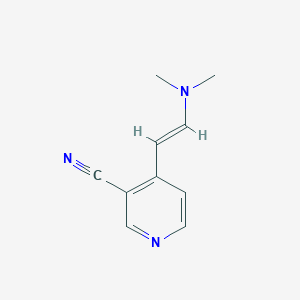
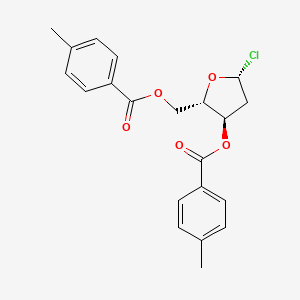
![[(2S)-2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] 2-amino-3-methylbutanoate](/img/structure/B7934652.png)
![potassium;5,7-dimethyl-4-oxo-1H-pyrido[2,3-d]pyrimidine-2-thiolate](/img/structure/B7934670.png)
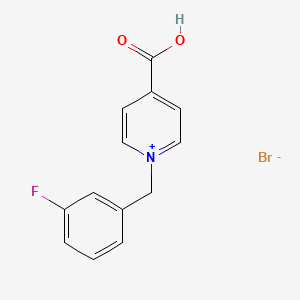
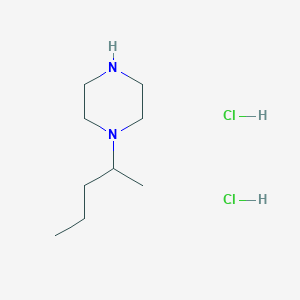

![2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride](/img/structure/B7934690.png)
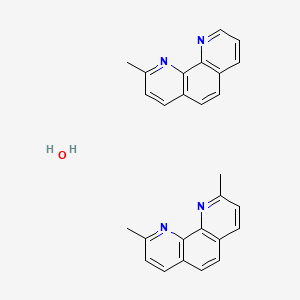
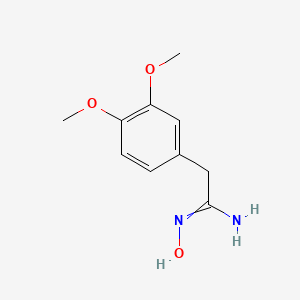
![5-Methoxy-9-methyl-2,3,3a,3a1,8,9,10,11-octahydro-4-oxa-9-azacycloocta[def]fluoren-2-ol hydrobromide](/img/structure/B7934706.png)
